3-Cyclohexyl-1,1-diisobutylurea
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Overview
Description
N’-cyclohexyl-N,N-diisobutylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and two isobutyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-cyclohexyl-N,N-diisobutylurea can be synthesized through the reaction of cyclohexylamine with diisobutylcarbodiimide. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows:
Cyclohexylamine+Diisobutylcarbodiimide→N’-cyclohexyl-N,N-diisobutylurea
Industrial Production Methods
Industrial production of N’-cyclohexyl-N,N-diisobutylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N,N-diisobutylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-cyclohexyl-N,N-diisobutylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N,N-diisobutylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another urea derivative with similar chemical properties but different applications.
N,N-Dicyclohexylmethylamine: A related compound with a different substitution pattern on the nitrogen atoms.
Uniqueness
N’-cyclohexyl-N,N-diisobutylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
57883-90-6 |
---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3-cyclohexyl-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H30N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3,(H,16,18) |
InChI Key |
OSXMFPPMHXZCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1CCCCC1 |
Origin of Product |
United States |
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